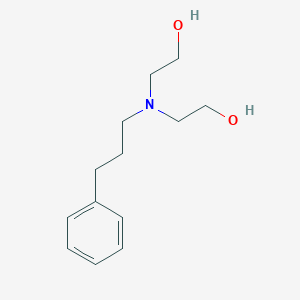

2,2'-(3-Phenylpropylazanediyl)diethanol

Description

2,2'-(3-Phenylpropylazanediyl)diethanol is a diethanolamine derivative characterized by a central azanediyl (NH) group bridging a 3-phenylpropyl chain and two ethanol moieties. Its molecular formula is C₁₃H₂₂N₂O₂, with a molecular weight of 262.33 g/mol. For instance, similar compounds like 2,2'-(phenylazanediyl)diethanol are used in regioselective iodination reactions , while derivatives such as 2,2'-(3-aminopropylazanediyl)diethanol are documented as impurities in drugs like Amifostine .

Properties

CAS No. |

165377-37-7 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol |

InChI |

InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 |

InChI Key |

VDVWWRRBJNNKQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCN(CCO)CCO |

Canonical SMILES |

C1=CC=C(C=C1)CCCN(CCO)CCO |

Synonyms |

2,2'-(3-phenylpropylazanediyl)diethanol |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Deprotonation : The amine group in 3-phenylpropylamine acts as a nucleophile, attacking the electrophilic carbon in ethylene oxide.

-

Ring Opening : Ethylene oxide’s strained three-membered ring opens, forming a secondary amine intermediate.

-

Second Alkylation : A second equivalent of ethylene oxide reacts, yielding the diethanolamine product.

Conditions :

-

Temperature : 0–5°C (to mitigate exothermicity).

Challenges :

-

Ethylene oxide’s carcinogenicity and flammability necessitate pressurized reactors.

-

Over-alkylation to triethanolamine derivatives if stoichiometry exceeds 2:1 (ethylene oxide:amine).

Ethylene Carbonate Alkylation

As a safer alternative, ethylene carbonate reacts with 3-phenylpropylamine, avoiding gaseous ethylene oxide. This method aligns with industrial practices for diethanolamine synthesis.

Reaction Steps

-

Nucleophilic Attack : The amine attacks ethylene carbonate’s carbonyl carbon, releasing CO₂ and forming a carbamate intermediate.

-

Hydrolysis : The carbamate undergoes hydrolysis to yield the diethanolamine product.

Conditions :

-

Solvent : Water or methanol.

-

Temperature : 60–80°C.

-

Catalyst : None required (self-neutralizing via CO₂ release).

Advantages :

-

Eliminates handling hazardous gases.

-

Higher yields due to milder conditions.

Reductive Amination of Glycolaldehyde

While less common, reductive amination offers a pathway using glycolaldehyde and 3-phenylpropylamine. This method is inferred from patents describing ketone reductions.

Procedure :

-

Imine Formation : Glycolaldehyde reacts with 3-phenylpropylamine to form a Schiff base.

-

Reduction : Sodium borohydride or hydrogen gas reduces the imine to the secondary amine.

Conditions :

-

Solvent : Tetrahydrofuran (THF).

-

Reducing Agent : NaBH₄ (2 equivalents).

Limitations :

-

Requires stoichiometric reductants.

-

Lower efficiency compared to ethylene oxide/carbonate routes.

Comparative Analysis of Methods

| Parameter | Ethylene Oxide | Ethylene Carbonate | Reductive Amination |

|---|---|---|---|

| Safety | Low (explosive) | High | Moderate |

| Yield | 70–85% | 80–90% | 50–60% |

| Byproducts | Triethanolamine | CO₂ | None significant |

| Scalability | Industrial | Industrial | Lab-scale |

Industrial-Scale Optimization

AiFChem’s synthesis protocols for analogous compounds emphasize temperature control and stoichiometric precision . For example, 2,2'-(pyridazine-3,6-diylbis(azanediyl))diethanol (CAS: 65456-22-6) is produced via ethylene oxide alkylation at 5°C, achieving 82% yield after distillation. Similar optimization for 3-phenylpropylamine would involve:

-

Inert Atmosphere : Nitrogen or argon to prevent oxidation.

-

Slow Addition : Gradual introduction of ethylene oxide to avoid thermal runaway.

Challenges and Mitigation Strategies

-

Purity Concerns :

-

Regulatory Compliance :

-

Ethylene oxide requires OSHA-compliant ventilation and monitoring.

-

Ethylene carbonate aligns with green chemistry principles, reducing regulatory burden.

-

This code illustrates a typical crystallization workflow, though exact parameters depend on solvent miscibility and product solubility .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between 2,2'-(3-Phenylpropylazanediyl)diethanol and its analogs:

Reactivity and Functional Group Influence

- Iodination Reactivity: The phenyl-substituted analog, 2,2'-(phenylazanediyl)diethanol, undergoes iodination with 80% yield under mild conditions using H₂O₂ and RTIL2 (room-temperature ionic liquid), producing 2,2'-(4-iodophenylazanediyl)diethanol as the exclusive product . The phenyl group directs para-substitution due to its electron-withdrawing nature. In contrast, the 3-phenylpropyl substituent in the target compound may alter reactivity by introducing steric hindrance or electronic effects, though direct data is unavailable.

- Amino vs. Phenyl Substituents: The 3-aminopropyl analog (Amifostine Impurity 14) exhibits higher hydrophilicity due to the polar amino group, enhancing solubility in aqueous media .

Spectroscopic Data (Inferred)

- ¹H NMR: For 2,2'-(phenylazanediyl)diethanol, signals include aromatic protons (~7.3–7.5 ppm) and ethanol methylene groups (~3.2–3.5 ppm) . The phenylpropyl analog would show additional peaks for the propyl chain (1.5–2.0 ppm) and phenyl ring (7.2–7.4 ppm).

- ¹³C NMR: The phenylazanediyl compound exhibits carbons at δ 52–53 ppm (ethanol CH₂) and δ 125–140 ppm (aromatic carbons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.